molecular formula C18H28N4OS2 B14167164 N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine CAS No. 5288-46-0

N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B14167164
CAS No.: 5288-46-0
M. Wt: 380.6 g/mol
InChI Key: YDXYKYPIYPHCHG-UHFFFAOYSA-N
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Description

N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of sulfur, oxygen, and nitrogen atoms within its framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions involving sulfur and oxygen-containing intermediates.

    Introduction of the propylsulfanyl group: This step typically involves the use of propylthiol and appropriate catalysts to attach the propylsulfanyl group to the tricyclic core.

    Dimethylation of the ethane-1,2-diamine moiety: This final step involves the use of dimethylamine and suitable reaction conditions to achieve the desired dimethylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing intermediates.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and appropriate solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfur intermediates.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression.

Comparison with Similar Compounds

N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine can be compared with other similar compounds, such as:

    N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylpropane-1,3-diamine: This compound has a similar tricyclic structure but differs in the length of the diamine chain.

    12,12-Dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: This compound lacks the dimethylethane-1,2-diamine moiety, resulting in different chemical and biological properties.

The uniqueness of N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[740

Properties

CAS No.

5288-46-0

Molecular Formula

C18H28N4OS2

Molecular Weight

380.6 g/mol

IUPAC Name

N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H28N4OS2/c1-6-9-24-17-20-15(19-7-8-22(4)5)14-12-10-18(2,3)23-11-13(12)25-16(14)21-17/h6-11H2,1-5H3,(H,19,20,21)

InChI Key

YDXYKYPIYPHCHG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)NCCN(C)C

Origin of Product

United States

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